molecular formula C20H18FN5O4 B2388493 2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 942012-19-3

2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No. B2388493
CAS RN: 942012-19-3
M. Wt: 411.393
InChI Key: LQOBBHZUCGXODQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an imidazo[2,1-c][1,2,4]triazin-2(6H)-one ring, a fluorophenyl group, and a methoxyphenyl group. These groups suggest that the compound could have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of the imidazo[2,1-c][1,2,4]triazin-2(6H)-one ring indicates that it may have interesting electronic and steric properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The imidazo[2,1-c][1,2,4]triazin-2(6H)-one ring, fluorophenyl group, and methoxyphenyl group could all participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl and methoxyphenyl groups could impact its solubility, while the imidazo[2,1-c][1,2,4]triazin-2(6H)-one ring could influence its stability .

Future Directions

The study of new and complex organic compounds like this one is a vibrant area of research, with potential applications in fields like medicinal chemistry, materials science, and more .

properties

IUPAC Name

2-[8-(4-fluorophenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O4/c1-30-16-8-4-14(5-9-16)22-17(27)12-26-19(29)18(28)25-11-10-24(20(25)23-26)15-6-2-13(21)3-7-15/h2-9H,10-12H2,1H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOBBHZUCGXODQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methoxyphenyl)acetamide

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